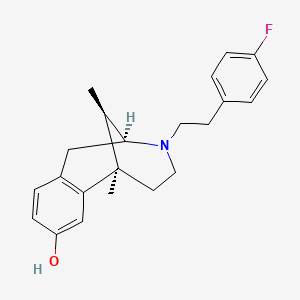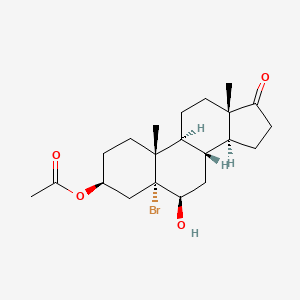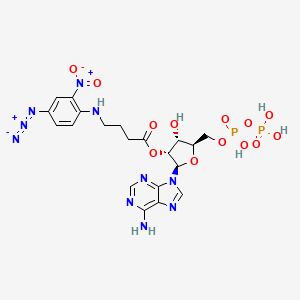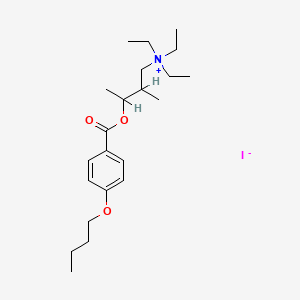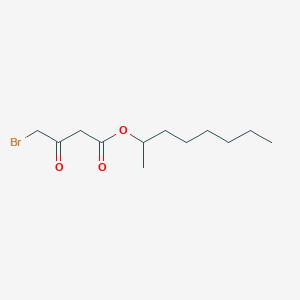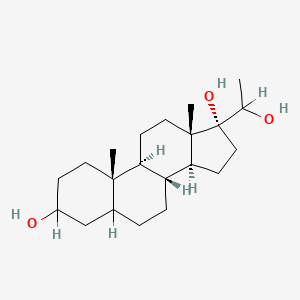
3,17,20-Trihydroxypregnane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,17,20-Trihydroxypregnane involves multiple steps, including the hydroxylation of pregnane derivatives. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific reagents to achieve the desired hydroxylation at the 3, 17, and 20 positions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimized reaction conditions and the use of industrial-grade reagents to ensure high yield and purity .
化学反应分析
Types of Reactions
3,17,20-Trihydroxypregnane can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
科学研究应用
3,17,20-Trihydroxypregnane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in various biological processes, including hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals
作用机制
The mechanism of action of 3,17,20-Trihydroxypregnane involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, influencing gene expression and regulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
5α-Pregnan-17α-ol-3,20-dione: Another steroid compound with similar structural features but different biological activities.
Urocortisone: A corticosteroid with similar hydroxylation patterns but distinct pharmacological properties.
Uniqueness
3,17,20-Trihydroxypregnane is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple steroid hormone receptors makes it a versatile compound in both research and clinical settings .
属性
CAS 编号 |
33995-20-9 |
|---|---|
分子式 |
C21H36O3 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI 键 |
SCPADBBISMMJAW-JDIROBOTSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
手性 SMILES |
CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O)O |
规范 SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
同义词 |
3,17,20-trihydroxypregnane 3,17,20-trihydroxypregnane, (3alpha,20R)-isomer, 4-(14)C-labeled 3,17,20-trihydroxypregnane, (3alpha,5alpha,20S)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta,20R)-isomer 3,17,20-trihydroxypregnane, (3alpha,5beta,20S)-isomer 3,17,20-trihydroxypregnane, (3beta,5alpha,20R)-isomer 3,17,20-trihydroxypregnane, (3beta,5alpha,20S)-isomer 3,17,20-triOH-pregnane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)
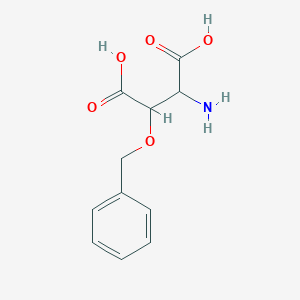
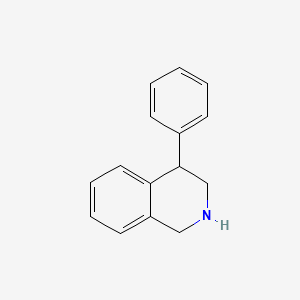
![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
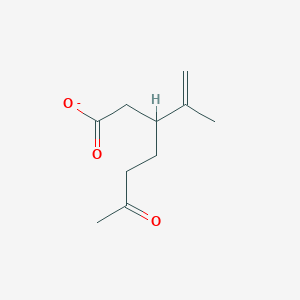
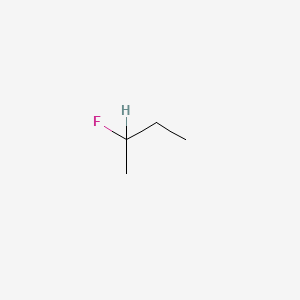
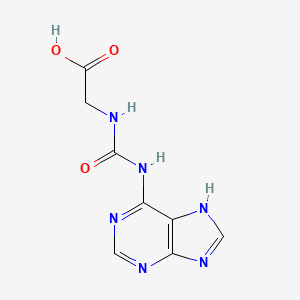
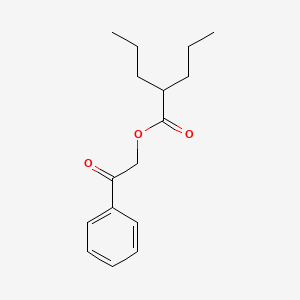
![[(2R)-2-benzoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1230687.png)
